molecular formula C19H22FN3O4S B2475254 2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1428374-06-4

2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2475254
CAS No.: 1428374-06-4
M. Wt: 407.46
InChI Key: XDAZNNSJPDFABC-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22FN3O4S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization of κ-Opioid Receptor Antagonists

Compounds with structures related to the specified acetamide derivative have been investigated for their affinity and selectivity towards κ-opioid receptors (KORs), showing potential for treating depression and addiction disorders. For example, Grimwood et al. (2011) studied a novel KOR antagonist demonstrating high affinity for human, rat, and mouse KORs, indicating its potential in antidepressant-like efficacy and stress-attenuating effects (Grimwood et al., 2011).

Quantum Chemical and Molecular Dynamics Simulations

The corrosion inhibition properties of piperidine derivatives on iron have been explored through quantum chemical calculations and molecular dynamics simulations by Kaya et al. (2016). This study indicates the potential application of such derivatives in protecting metals from corrosion, highlighting the importance of understanding molecular interactions with metal surfaces (Kaya et al., 2016).

Chemosensor Development for Zn2+ Detection

Piperidine and pyridine derivatives have been synthesized and evaluated for their ability to detect and quantify Zn2+ ions in biological and aqueous samples. Park et al. (2015) developed a chemosensor that showed remarkable fluorescence enhancement in the presence of Zn2+, demonstrating its utility in monitoring Zn2+ concentrations in living cells and environmental samples (Park et al., 2015).

Synthesis and Antiproliferative Activity of Pyridine-Linked Thiazole Derivatives

Alqahtani et al. (2020) synthesized pyridine-thiazole compounds and evaluated their cytotoxicity against various cancer cell lines, revealing promising anticancer activity. This research exemplifies the potential therapeutic applications of pyridine derivatives in oncology (Alqahtani et al., 2020).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c20-17-5-1-2-6-18(17)27-14-19(24)22-12-15-7-10-23(11-8-15)28(25,26)16-4-3-9-21-13-16/h1-6,9,13,15H,7-8,10-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAZNNSJPDFABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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